2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile
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Overview
Description
2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is an organic compound with the molecular formula C12H13NO2. This compound is characterized by its benzodioxine ring structure, which is a fused ring system containing both benzene and dioxine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylphenol with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the benzodioxine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are employed under appropriate conditions.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. The benzodioxine ring structure may also contribute to its binding affinity and specificity for certain enzymes or receptors .
Comparison with Similar Compounds
2,3-Dihydro-1,5-benzoxazepines: These compounds share a similar ring structure but differ in the presence of nitrogen atoms.
2,2,4-Trimethyl-2,3-dihydrobenzothiazepine: Similar in having a fused ring system with methyl groups but contains sulfur instead of oxygen.
Indole Derivatives: These compounds have a benzene ring fused to a pyrrole ring, differing in the heteroatom and ring structure
Uniqueness: 2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is unique due to its specific combination of a benzodioxine ring with three methyl groups and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3,5,8-trimethyl-2H-1,4-benzodioxine-3-carbonitrile |
InChI |
InChI=1S/C12H13NO2/c1-8-4-5-9(2)11-10(8)14-7-12(3,6-13)15-11/h4-5H,7H2,1-3H3 |
InChI Key |
QNZJIVCWCMUSIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)OC(CO2)(C)C#N |
Origin of Product |
United States |
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